3-Phenylpiperidine Hydrochloride
Overview
Description
3-Phenylpiperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The phenyl group attached to the third position of the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperidine Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Another approach involves the reduction of quaternary pyridinium salts with sodium borohydride in ethanol, followed by hydroarylation in trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This process is efficient and scalable, making it suitable for large-scale production. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpiperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted piperidines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Phenylpiperidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological systems and as a precursor for biologically active compounds.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 3-Phenylpiperidine Hydrochloride involves its interaction with specific molecular targets. As a piperidine derivative, it can act on opioid receptors, leading to analgesic effects. It may also interact with sodium ion channels, contributing to its local anesthetic properties . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the phenyl group.
Pyridine: A six-membered ring with one nitrogen atom, used as a precursor in the synthesis of piperidine derivatives.
Phenylpiperidines: A broader class of compounds with various substitutions on the piperidine ring.
Uniqueness: 3-Phenylpiperidine Hydrochloride is unique due to the presence of the phenyl group at the third position of the piperidine ringCompared to other piperidine derivatives, it offers distinct pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
3-phenylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVMJYYCFLIGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589603 | |
Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19509-09-2 | |
Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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